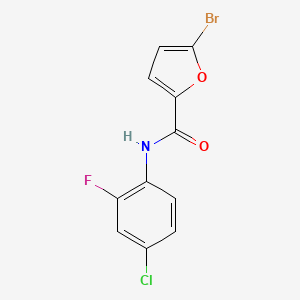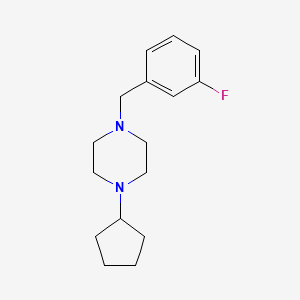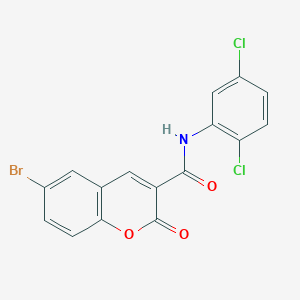
5-bromo-N-(4-chloro-2-fluorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-chloro-2-fluorophenyl)-2-furamide, also known as BCF, is a chemical compound that belongs to the class of furan derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-chloro-2-fluorophenyl)-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to inhibit the replication of viruses by interfering with viral proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and proteasome. This compound has also been shown to induce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. In addition, this compound has been shown to affect the expression of certain genes and proteins, which can have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(4-chloro-2-fluorophenyl)-2-furamide in lab experiments is its unique properties and potential applications. This compound has been shown to have anticancer, antiviral, and antibacterial properties, which make it a valuable tool for studying these diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the use of 5-bromo-N-(4-chloro-2-fluorophenyl)-2-furamide in scientific research. One possible direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another possible direction is the synthesis of this compound derivatives with improved solubility and bioavailability. This compound could also be used as a starting point for the development of new drugs for the treatment of cancer, viral infections, and bacterial infections.
Conclusion
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used in a variety of fields, including medicine, biology, and chemistry, and its continued study could lead to new discoveries and advancements in these fields.
Synthesis Methods
The synthesis of 5-bromo-N-(4-chloro-2-fluorophenyl)-2-furamide involves the reaction of 4-chloro-2-fluoroaniline, furan-2-carboxylic acid, and phosphorus oxychloride in the presence of triethylamine. The reaction mixture is heated at 120°C for 24 hours, and the resulting product is purified by column chromatography. The yield of this compound is around 60%.
Scientific Research Applications
5-bromo-N-(4-chloro-2-fluorophenyl)-2-furamide is widely used in scientific research for its potential applications in various fields. It has been studied for its anticancer, antiviral, and antibacterial properties. This compound has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
properties
IUPAC Name |
5-bromo-N-(4-chloro-2-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFNO2/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUNJDGMRPYTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)

![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5785901.png)



